molecular formula C8H10BrN B3034167 2-Bromo-3-isopropylpyridine CAS No. 1417518-11-6

2-Bromo-3-isopropylpyridine

Cat. No.: B3034167
CAS No.: 1417518-11-6
M. Wt: 200.08 g/mol
InChI Key: JEBINPKMSQABNA-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropylpyridine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-isopropylpyridine typically involves the bromination of 3-isopropylpyridine. One common method is to react 3-isopropylpyridine with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the second position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pressure, and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-isopropylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with a nucleophile such as an amine or thiol can lead to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other substituents.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent through the use of palladium catalysts and boron reagents.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Agents like lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various substituted pyridines.

Scientific Research Applications

2-Bromo-3-isopropylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-Bromo-3-isopropylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isopropyl group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.

    2-Bromo-3-ethylpyridine: Similar structure but with an ethyl group instead of an isopropyl group.

    2-Chloro-3-isopropylpyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-3-isopropylpyridine is unique due to the presence of both a bromine atom and an isopropyl group, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-bromo-3-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBINPKMSQABNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417518-11-6
Record name 2-bromo-3-(propan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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